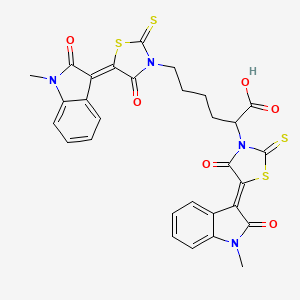![molecular formula C19H19N5O2 B2539600 2-(4,5,6,7-テトラヒドロ-1H-インダゾール-3-カルボニル)-3,4-ジヒドロ-1H-ジピリド[1,2-a:4',3'-d]ピリミジン-11(2H)-オン CAS No. 2034413-10-8](/img/structure/B2539600.png)
2-(4,5,6,7-テトラヒドロ-1H-インダゾール-3-カルボニル)-3,4-ジヒドロ-1H-ジピリド[1,2-a:4',3'-d]ピリミジン-11(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple rings, including an indazole and a dipyridopyrimidinone. Indazoles are a class of substances that have been studied for their potential pharmacological properties . Dipyridopyrimidinones are less common, but they are also present in various bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indazole and dipyridopyrimidinone rings. The exact methods would depend on the specific substituents and the desired stereochemistry .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indazole ring system is a bicyclic compound consisting of two fused nitrogen-containing rings. The dipyridopyrimidinone is a larger ring system with a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The indazole ring might undergo electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
Again, without specific information, it’s hard to predict the physical and chemical properties of this compound. Factors such as solubility, melting point, and stability would depend on the exact structure and the presence of any functional groups .科学的研究の応用
抗がん剤
化合物「2-(4,5,6,7-テトラヒドロ-1H-インダゾール-3-カルボニル)-3,4-ジヒドロ-1H-ジピリド[1,2-a:4',3'-d]ピリミジン-11(2H)-オン」は、抗がん剤としての可能性について研究されています . この化合物は、高い抗腫瘍活性を示し、新規抗がん剤の設計と合成に使用されてきました . スルホニルの導入により、この化合物の抗増殖活性を高めることが可能になります .
殺虫活性
化合物「4,5,6,7-テトラヒドロ-2H-インダゾール」は、その潜在的な殺虫活性について研究されています . この化合物の具体的な用途はソースでは詳しく説明されていませんが、この化合物は新規殺虫剤の開発に使用できる可能性を示唆しています .
抗菌活性
「4,5,6,7-テトラヒドロ-1H-インダゾール」を含むインダゾール類は、抗菌活性について研究されています . これらは、黄色ブドウ球菌属、緑膿菌、プロテウス属、大腸菌など、さまざまな細菌培養に対して中等度から高度の活性を示しています .
酵素結合
「5-(4,5,6,7-テトラヒドロ-1H-インダゾール-3-カルボニル)-1,5,9-トリアザトリシクロ[8.4.0.0^{3,8}]テトラデカ-3(8),9,11,13-テトラエン-2-オン」を含むインドール誘導体のシクロヘキセン部分の非平面構造は、酵素の活性部位への最適な結合を促進します . この特性は、新規薬剤の開発に役立つ可能性があります .
統合失調症の治療
「5-(4,5,6,7-テトラヒドロ-1H-インダゾール-3-カルボニル)-1,5,9-トリアザトリシクロ[8.4.0.0^{3,8}]テトラデカ-3(8),9,11,13-テトラエン-2-オン」を含むテトラヒドロインドール誘導体は、統合失調症の治療薬の開発に使用されてきました .
SIRT2サーチュインの阻害剤
テトラヒドロインドール誘導体は、SIRT2サーチュインの選択的阻害剤の開発にも使用されてきました . これらの化合物は、がんや神経変性疾患など、さまざまな疾患の治療に潜在的に使用できる可能性があります .
Safety and Hazards
将来の方向性
作用機序
Target of action
Indazole derivatives are known to interact with a variety of biological targets. The specific target would depend on the particular derivative and its chemical structure .
Mode of action
The mode of action of indazole derivatives can vary widely, again depending on the specific derivative. Some indazole derivatives have been found to have anti-inflammatory activity, for example .
Biochemical pathways
The biochemical pathways affected by indazole derivatives would depend on their specific targets and mode of action. For instance, if an indazole derivative targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammation .
Result of action
The molecular and cellular effects of indazole derivatives can vary widely, depending on their specific targets and mode of action. Some indazole derivatives have been found to have anti-inflammatory effects, for example .
生化学分析
Biochemical Properties
2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity and thereby modulating signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The compound 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins. This compound also impacts cellular metabolism, potentially altering the flux of metabolites through key metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced apoptosis. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux, leading to changes in the levels of metabolites. For example, it may inhibit certain enzymes involved in glycolysis or the citric acid cycle, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it may preferentially accumulate in certain tissues or organs .
Subcellular Localization
The subcellular localization of 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity. For instance, localization to the nucleus may enhance its ability to modulate gene expression .
特性
IUPAC Name |
5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18-13-11-23(10-8-14(13)20-16-7-3-4-9-24(16)18)19(26)17-12-5-1-2-6-15(12)21-22-17/h3-4,7,9H,1-2,5-6,8,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDZAESPRZDDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

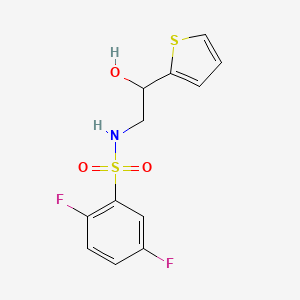
![3-isopentyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539520.png)
![Ethyl 2-[2-(2-ethoxy-2-oxoacetyl)hydrazinyl]-2-oxoacetate](/img/structure/B2539521.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2539523.png)
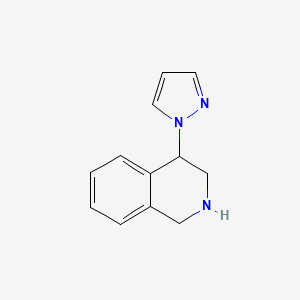
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2539526.png)
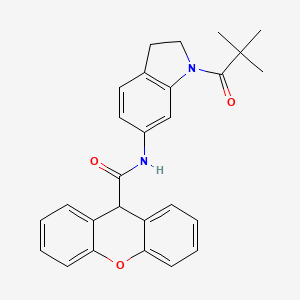
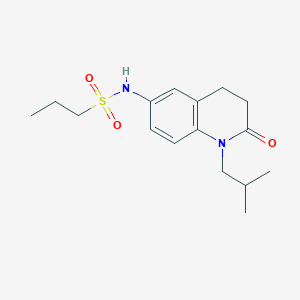
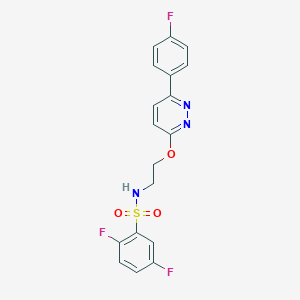
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2539534.png)
![2-(4-Fluorophenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2539535.png)
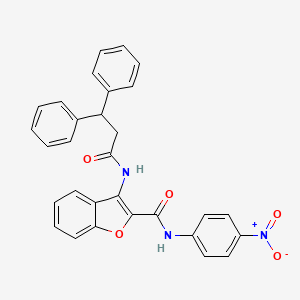
![(Z)-methyl 2-(6-((2-oxo-2H-chromene-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2539537.png)
